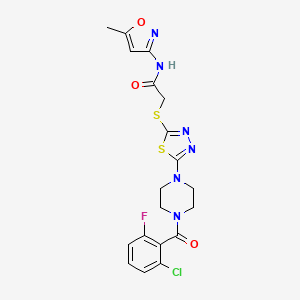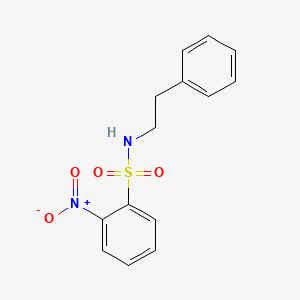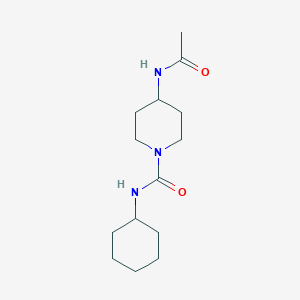
4-acetamido-N-cyclohexylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetamido-N-cyclohexylpiperidine-1-carboxamide is a chemical compound with the molecular formula C14H25N3O2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 4-acetamido-N-cyclohexylpiperidine-1-carboxamide can be inferred from its molecular formula, C14H25N3O2. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure would require further analysis using techniques such as X-ray crystallography .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study focused on the synthesis of cyclohexane-1-carboxamide derivatives, including structures similar to 4-acetamido-N-cyclohexylpiperidine-1-carboxamide, demonstrated their potential as apoptosis inducers. The compounds were evaluated for antitumor activity against different cancer cell lines, with promising activity against breast cancer highlighted for specific derivatives (Abd-Allah & Elshafie, 2018).
Electrochemical Oxidation Catalysis
- Another application involves the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using a related compound, 4-acetamido-TEMPO, as a mediator. This method offers an alternative to traditional oxidation processes and has been applied in the synthesis of a precursor to levetiracetam, showcasing the compound's utility in synthetic organic chemistry (Rafiee et al., 2018).
Crystal Structure Analysis
- Research on carboxamide compounds, including a study of 5-acetamido-1H-pyrazole-4-carboxamide monohydrate, reveals the significance of such compounds in crystallography. The study provides insights into molecular orientations and hydrogen bonding, contributing to a better understanding of molecular interactions in solid states (Ghayati et al., 2016).
Synthesis of Novel Compounds
- Investigations into the synthesis of new cyclohexene and benzamide derivatives from marine-associated Streptomyces sp. ZZ502 highlight the role of similar acetamido compounds in discovering new molecules with potential biological activities. Although the new compounds did not show significant activity against tested cell lines and pathogens, such research is crucial for the ongoing search for new bioactive compounds (Zhang et al., 2018).
Molecular Docking and In Silico Analysis
- A design-based synthesis and molecular docking analysis of an anti-inflammatory drug involving an indole acetamide derivative showcased the application of similar acetamido compounds in computational drug discovery. The study emphasized the compound's potential interactions with cyclooxygenase domains, supporting its anti-inflammatory activity (Al-Ostoot et al., 2020).
Zukünftige Richtungen
The future directions of research on 4-acetamido-N-cyclohexylpiperidine-1-carboxamide could include further exploration of its synthesis, chemical reactions, and potential applications in the pharmaceutical industry. Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial .
Eigenschaften
IUPAC Name |
4-acetamido-N-cyclohexylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-11(18)15-13-7-9-17(10-8-13)14(19)16-12-5-3-2-4-6-12/h12-13H,2-10H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMFPZWXZPPBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)
methanone](/img/structure/B2637932.png)

![N-(2,5-dimethoxyphenyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2637934.png)
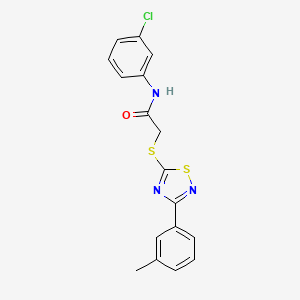
![4-(4-isopropylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2637938.png)
![(2,5-dichlorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2637941.png)

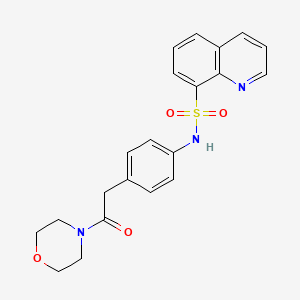

![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)
